3-Methyl-3-(3-phenyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride
Description
3-Methyl-3-(3-phenyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride (CAS: 1272793-06-2) is a piperidine derivative featuring a methyl group at the 3-position of the piperidine ring and a 3-phenyl-substituted 1,2,4-oxadiazole moiety at the same position. The molecular formula is C₁₄H₁₆ClN₃O, with a molecular weight of 277.75 g/mol (calculated). Its structure combines a rigid oxadiazole ring with a lipophilic phenyl group, which may enhance binding to hydrophobic pockets in biological targets. The hydrochloride salt improves aqueous solubility, a critical factor for bioavailability in pharmaceutical applications .
Properties
IUPAC Name |
5-(3-methylpiperidin-3-yl)-3-phenyl-1,2,4-oxadiazole;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O.ClH/c1-14(8-5-9-15-10-14)13-16-12(17-18-13)11-6-3-2-4-7-11;/h2-4,6-7,15H,5,8-10H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRWJAUCAYIQWFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCNC1)C2=NC(=NO2)C3=CC=CC=C3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of hydrazides with carbon disulfide and potassium hydroxide in ethanol, followed by cyclization to form the oxadiazole ring . The piperidine ring can then be introduced through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Monitoring the reaction progress through techniques like thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) is essential for quality control .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-3-(3-phenyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce various alkyl or acyl groups .
Scientific Research Applications
3-Methyl-3-(3-phenyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Methyl-3-(3-phenyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors involved in disease pathways. For example, it has been shown to inhibit glycogen synthase kinase-3, which is involved in the regulation of various cellular processes . The compound’s ability to form stable complexes with metal ions also contributes to its biological activity .
Comparison with Similar Compounds
Structural and Physicochemical Properties
Pharmacological and Functional Insights
- Steric Effects : The 3-methyl group on the piperidine ring introduces steric hindrance, which may limit conformational flexibility but enhance selectivity for specific receptors .
- Receptor Binding : Analogous compounds like GR127935 (a 5-HT₁D antagonist with a 1,2,4-oxadiazole moiety) suggest that phenyl-substituted oxadiazoles are viable for receptor-ligand interactions .
- Agrochemical vs. Pharmaceutical Use : Compounds with cyclobutyl or methoxymethyl groups (e.g., ) are associated with agrochemical applications, whereas phenyl-substituted derivatives like the target compound are more common in drug discovery .
Biological Activity
3-Methyl-3-(3-phenyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. The oxadiazole moiety is known for its diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities. This article explores the biological activity of this compound through various studies and findings.
The compound has the following chemical characteristics:
- Molecular Formula : C13H15N3O
- Molecular Weight : 229.28 g/mol
- CAS Number : Not explicitly mentioned in the sources but can be derived from the structure.
The biological activity of this compound primarily involves its interaction with various cellular targets. The presence of the oxadiazole ring enhances its ability to act as a potential inhibitor of certain enzymes and receptors involved in disease pathways.
Anticancer Activity
Research indicates that compounds containing oxadiazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- Cytotoxicity : The compound demonstrated IC50 values comparable to established chemotherapeutics like doxorubicin against human breast cancer cell lines (MCF-7 and MDA-MB-231) and leukemia cell lines (CEM and U937) .
| Cell Line | IC50 (µM) | Reference Compound IC50 (µM) |
|---|---|---|
| MCF-7 | 1.93 | 2.84 |
| U937 | 0.48 | 1.93 |
| MDA-MB-231 | 2.78 | 10.38 |
Apoptosis Induction
Flow cytometry assays have shown that this compound can induce apoptosis in cancer cells through the activation of caspase pathways, leading to increased p53 expression levels . This mechanism suggests that it may be a suitable candidate for further development as an anticancer agent.
Antimicrobial Activity
While specific studies on antimicrobial activity were not detailed in the search results, oxadiazole derivatives are generally recognized for their broad-spectrum antimicrobial properties. This suggests potential applications in treating infections.
Case Studies
In a study focused on the synthesis and evaluation of similar oxadiazole compounds, it was found that modifications in the aromatic ring significantly affected biological potency. For example:
- Substituents : Electron-withdrawing groups at specific positions on the aromatic ring enhanced cytotoxicity and selectivity against cancer cells .
Comparative Analysis with Other Compounds
The biological activity of this compound can be compared to other oxadiazole derivatives:
| Compound | Biological Activity | IC50 (µM) |
|---|---|---|
| Doxorubicin | Chemotherapeutic agent | 2.84 |
| 5a–b (Oxadiazole Derivative) | Higher activity | <0.48 |
| Tamoxifen | Estrogen receptor modulator | 10.38 |
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 3-methyl-3-(3-phenyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride, and how can reaction yields be optimized?
- Synthesis typically involves cyclization of amidoxime intermediates with activated carbonyl groups under microwave-assisted or reflux conditions . Key steps include:
- Preparation of precursor amidoximes via condensation of nitriles with hydroxylamine.
- Cyclization with carboxylic acid derivatives (e.g., ethyl chloroformate) in polar solvents (e.g., DMF) at 80–100°C.
- Yield optimization: Use catalytic bases (e.g., triethylamine) to neutralize HCl byproducts and reduce side reactions. Monitor reaction progress via TLC or HPLC .
Q. How can the structure of this compound be confirmed using spectroscopic and crystallographic methods?
- Spectroscopy :
- 1H/13C NMR : Verify piperidine ring protons (δ 1.5–3.5 ppm) and oxadiazole C=N signals (δ 150–160 ppm in 13C NMR) .
- IR : Confirm oxadiazole ring presence via C=N stretching (~1600 cm⁻¹) and N–O stretching (~1250 cm⁻¹) .
Q. What in vitro assays are suitable for initial biological screening of this compound?
- Prioritize assays based on structural analogs (e.g., oxadiazoles with CNS or antimicrobial activity):
- Enzyme inhibition : Cholinesterase or kinase assays (IC50 determination).
- Cellular viability : MTT assays on cancer cell lines (e.g., HepG2, MCF-7) .
- Receptor binding : Radioligand displacement assays for GPCRs (e.g., serotonin or dopamine receptors) .
Advanced Research Questions
Q. How do substituent variations on the phenyl or piperidine rings affect the compound’s bioactivity and selectivity?
- Case studies :
- Phenyl ring substitutions : Electron-withdrawing groups (e.g., -Cl, -CF3) enhance metabolic stability but may reduce solubility .
- Piperidine modifications : N-methylation increases lipophilicity, improving blood-brain barrier penetration .
- Methodology :
- Synthesize analogs via parallel combinatorial chemistry.
- Perform QSAR modeling using Hammett constants or logP values to predict activity trends .
Q. How can computational methods guide the design of derivatives with improved target affinity?
- Molecular docking : Use AutoDock Vina to predict binding modes to targets (e.g., 5-HT1D receptors) .
- MD simulations : Analyze stability of ligand-receptor complexes in explicit solvent (e.g., GROMACS) over 100-ns trajectories .
- ADMET prediction : SwissADME or pkCSM to optimize pharmacokinetics (e.g., reduce CYP3A4 inhibition) .
Q. What strategies resolve contradictions in biological activity data across different assay platforms?
- Example : Discrepancies in IC50 values between enzymatic and cell-based assays may arise from off-target effects or membrane permeability issues.
- Solutions :
- Validate hits using orthogonal assays (e.g., SPR for binding affinity vs. functional cAMP assays).
- Perform metabolomic profiling to identify prodrug activation or degradation pathways .
Q. How can the hydrochloride salt form impact solubility and formulation stability?
- Solubility : The hydrochloride salt improves aqueous solubility (e.g., >10 mg/mL in PBS) via ion-dipole interactions .
- Stability challenges : Hygroscopicity may require lyophilization or storage at 2–8°C in desiccated containers .
- Formulation : Develop nanocrystalline suspensions or PEGylated liposomes for sustained release .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
